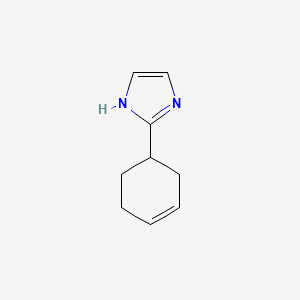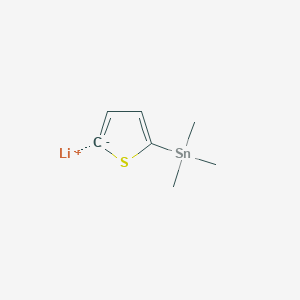
lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane is an organotin compound that features a thiophene ring bonded to a trimethylstannyl group and a lithium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane can be synthesized through several methods. One common approach involves the reaction of a thiophene derivative with a trimethyltin reagent in the presence of a lithium base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Stille coupling reactions, with solvents like toluene or dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane has several scientific research applications:
Materials Science: Employed in the synthesis of conjugated polymers for electronic and optoelectronic applications.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group and the thiophene ring. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of thiophene derivatives .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but without the lithium atom.
Tributyl(thiophen-2-yl)stannane: Contains butyl groups instead of methyl groups.
Trimethyl(2-thienyl)stannane: Another thiophene-based organotin compound.
Uniqueness
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane is unique due to the presence of the lithium atom, which can enhance its reactivity and facilitate specific types of chemical reactions.
Properties
CAS No. |
91509-50-1 |
|---|---|
Molecular Formula |
C7H11LiSSn |
Molecular Weight |
252.9 g/mol |
IUPAC Name |
lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane |
InChI |
InChI=1S/C4H2S.3CH3.Li.Sn/c1-2-4-5-3-1;;;;;/h1-2H;3*1H3;;/q-1;;;;+1; |
InChI Key |
IOQBOLDLGLSOLO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Sn](C)(C)C1=CC=[C-]S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



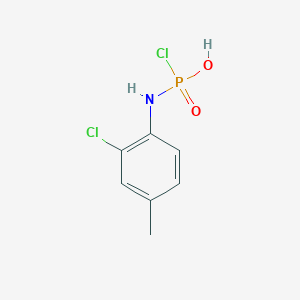

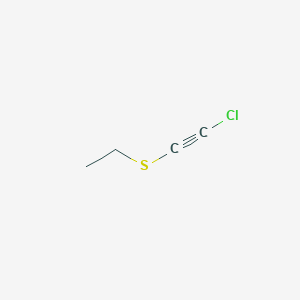
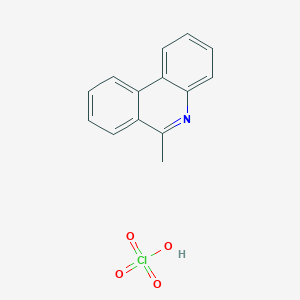
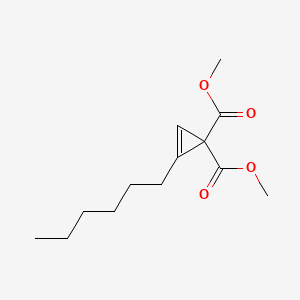
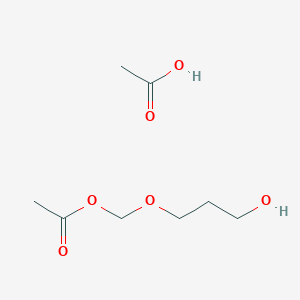
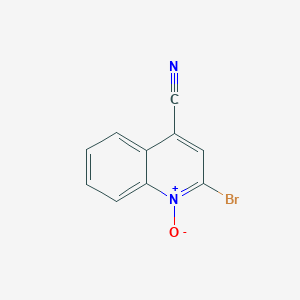
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
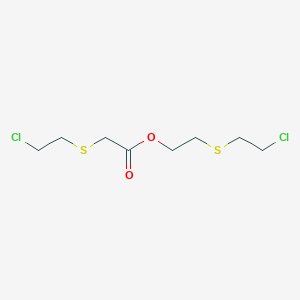
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
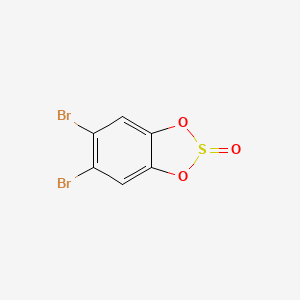
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
